molecular formula C19H17N5O2S B2739847 3-(4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852144-23-1

3-(4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No. B2739847
CAS RN: 852144-23-1
M. Wt: 379.44
InChI Key: DCXSXYWNXSIZGO-UHFFFAOYSA-N
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Description

3-(4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a chemical compound that belongs to the family of indole derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been recognized for their antiviral properties. The structural features of the compound, particularly the indole nucleus, are known to bind with high affinity to multiple receptors, which can be beneficial in developing new antiviral agents . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses, suggesting that our compound could be explored for similar antiviral applications.

Anti-inflammatory Properties

The indole moiety is also associated with anti-inflammatory activity. This is particularly relevant in the context of chronic diseases where inflammation plays a key role. The compound could be synthesized into derivatives that target specific inflammatory pathways, offering a new avenue for anti-inflammatory drug development .

Anticancer Potential

Indole derivatives have been studied for their anticancer effects. The presence of a 1,2,4-triazole ring in the compound could be leveraged to design novel anticancer agents. These compounds can be evaluated for their selectivity and potency against various cancer cell lines, potentially leading to the development of new therapies .

Antimicrobial Efficacy

The antimicrobial activity of indole derivatives is well-documented. The compound’s structure could be modified to enhance its interaction with microbial cell targets, thereby improving its efficacy as an antimicrobial agent. This application is crucial in the fight against antibiotic-resistant bacteria .

Antidiabetic Activity

Indole derivatives have shown promise in antidiabetic research. The compound could be investigated for its potential to modulate insulin signaling pathways or to protect pancreatic beta cells, which are essential for insulin production. This could lead to new treatments for diabetes .

Neuroprotective Effects

The neuroprotective effects of indole derivatives are another area of interest. Given the compound’s structural complexity, it could be studied for its ability to protect neuronal cells from damage or degeneration. This has implications for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

properties

IUPAC Name

3-[4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-2-23-18(16-11-20-17-6-4-3-5-15(16)17)21-22-19(23)27-12-13-7-9-14(10-8-13)24(25)26/h3-11,20H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXSXYWNXSIZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

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